molecular formula C6H6BrN B020793 2-Bromo-5-methylpyridine CAS No. 3510-66-5

2-Bromo-5-methylpyridine

Cat. No. B020793
CAS RN: 3510-66-5
M. Wt: 172.02 g/mol
InChI Key: YWNJQQNBJQUKME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-5-methylpyridine and its derivatives involves several key methodologies, including palladium-catalyzed reactions and radiofluorination techniques. For instance, the radiosynthesis of 2-amino-5-[18F]fluoropyridines from anisyl(2-bromopyridinyl)iodonium triflate via a palladium-catalyzed amination sequence demonstrates the utility of 2-Bromo-5-methylpyridine in synthesizing radio-labeled compounds for imaging studies (Pauton et al., 2019).

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-methylpyridine is characterized by the presence of a bromo group at the second position and a methyl group at the fifth position on the pyridine ring. This structure influences its reactivity and the types of chemical reactions it can undergo. Density functional theory (DFT) studies on pyridine derivatives provide insights into their electronic structure and reactivity, aiding in the synthesis of novel compounds with potential applications in materials science and biology (Ahmad et al., 2017).

Chemical Reactions and Properties

2-Bromo-5-methylpyridine participates in various chemical reactions, including cross-coupling reactions, which are essential for constructing complex molecules. The Suzuki cross-coupling reaction, for example, enables the synthesis of novel pyridine-based derivatives, showcasing the versatility of 2-Bromo-5-methylpyridine in organic synthesis (Ahmad et al., 2017).

Scientific Research Applications

  • Regioselective Functionalization : Selective bromination of pyridine derivatives, like 2-methoxy-6-methylpyridine, allows for regioselective introduction of electrophiles, enabling functionalization of these compounds. This process is crucial in organic synthesis for creating complex molecules (Gray, Konopski, & Langlois, 1994).

  • Synthesis of Metal-complexing Molecules : Efficient syntheses of brominated bipyridines and bipyrimidines facilitate the preparation of metal-complexing molecular rods. This is significant in the development of coordination compounds and materials science (Schwab, Fleischer, & Michl, 2002).

  • Antibacterial Applications : A new Schiff base compound containing a bromo- and methyl-substituted pyridine moiety shows excellent antibacterial activities. This highlights its potential in developing new antimicrobial agents (Wang, Nong, Sht, & Qi, 2008).

  • Ligand Synthesis for Lanthanide Complexes : The synthesis of tridentate ligands based on substituted bipyridine-carboxylic acid, suitable for complexing lanthanide(III) ions, is another application. This is important in the fields of luminescent materials and catalysis (Charbonnière, Weibel, & Ziessel, 2001).

  • Cancer Research : A molecule derived from bromo-methylpyridine shows potential as an inhibitor against lung cancer. Its vibrational spectroscopic and molecular docking analysis indicate anticancer activity, contributing to the field of oncology and drug design (Premkumar et al., 2016).

  • Electrocatalytic Applications : The electrocatalytic carboxylation of amino-bromo-pyridine with CO2 in ionic liquid yields aminonicotinic acid, demonstrating an efficient method for carbon dioxide utilization and organic synthesis (Feng, Huang, Liu, & Wang, 2010).

  • Synthesis of Pyridine Derivatives : Novel pyridine derivatives have been synthesized for potential anti-thrombolytic, biofilm inhibition, and haemolytic activities. This showcases the role of bromo-methylpyridines in medicinal chemistry and drug discovery (Ahmad et al., 2017).

Safety And Hazards

2-Bromo-5-methylpyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-bromo-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNJQQNBJQUKME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188600
Record name Pyridine, 2-bromo-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methylpyridine

CAS RN

3510-66-5
Record name 2-Bromo-5-methylpyridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-bromo-5-methyl-
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Record name Pyridine, 2-bromo-5-methyl-
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Record name Pyridine, 2-bromo-5-methyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
289
Citations
RA Abramovitch, F Helmer, M Liveris - Journal of the Chemical Society …, 1968 - pubs.rsc.org
… The difference in entropies of activation on going from 2-bromo- to 2-bromo-3-methyl-pyridine is negligible, but it is outside the experimental error on going to 2-bromo-5-methylpyridine. …
Number of citations: 14 pubs.rsc.org
HL Bradlow, CA Vanderwerf - The Journal of Organic Chemistry, 1951 - ACS Publications
… On theother hand, 2bromo-3-methyIpyridine and 2-bromo-5-methylpyridine, when treated with methyl iodide for 12 hours at 90, yielded quantitative amounts of the corresponding iodo …
Number of citations: 42 pubs.acs.org
SA Adonin, AS Novikov, KV Chernova, DA Vinnik… - Inorganica Chimica …, 2020 - Elsevier
… Two heteroleptic Cu(II) complexes with 2-bromo-5-methylpyridine were prepared. … Surprisingly, we found no complexes with 2-bromo-5-methylpyridine (which is currently …
Number of citations: 8 www.sciencedirect.com
PM Windscheif, F Vögtle - Synthesis, 1994 - thieme-connect.com
… 2-Brom0-5-bromomethylpyridine (5):27 2-Bromo-5-methylpyridine (10.0 g, 0.058 mol) and powdered NBS (N-bromosuccinimide) (10.33 g, 0.0581 mol) were refluxed in CCI4 (150 mL) …
Number of citations: 80 www.thieme-connect.com
RA Abramovitch, F Helmer… - The Journal of Organic …, 1969 - ACS Publications
… going to thetransition state, but not of 2-bromo-5-methylpyridine, may also play a minor role. … - and 2-bromo-5-methylpyridine, and 2bromo-3-methyl- and 2-bromo-5-methylpyridine were …
Number of citations: 20 pubs.acs.org
SA Adonin, AS Novikov, VP Fedin - Russian Journal of Coordination …, 2020 - Springer
… Complex I is a cocrystallizate including one 2‑bromo-5-methylpyridine molecule and one molecule of [Co(2-Br-5-MePy) 2 Br 2 ]. Interestingly, both hydrogen and halogen bonds …
Number of citations: 10 link.springer.com
RA Abramovitch, AJ Newman Jr - The Journal of Organic …, 1974 - ACS Publications
The rates and activation parameters were determined for the reactions of KSMe and KOMe in methanol with 2-fluoro-, 2-fluoro-3-methyl-, and 2-fluoro-5-methylpyridine, and of KOMe, …
Number of citations: 10 pubs.acs.org
R Thapa - 2010 - rave.ohiolink.edu
… Free radical bromination of 2-bromo-5-methylpyridine (30) and 2-bromo-6-methylpyridine (31) under several experimental conditions were reported (Table 2). The yield of products …
Number of citations: 2 rave.ohiolink.edu
M Roy, JA Golen, DR Manke - IUCrData, 2016 - scripts.iucr.org
data reports 2-Bromo-5-methylpyridine … 2-Bromo-5-methylpyridine … A commercial sample (Aldrich) of 2-bromo-5-methylpyridine was used for the crystallization. A sample suitable for …
Number of citations: 5 scripts.iucr.org
HL Bradlow, CA VANDERWERF - The Journal of Organic …, 1949 - ACS Publications
… 2-Bromo3-methyIpyridine and 2-bromo-5-methylpyridine … of 2-bromo-5-methylpyridine was added to a solution of 278 g. … until all of the unreacted 2-bromo-5-methylpyridine (about 45 g.) …
Number of citations: 57 pubs.acs.org

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